molecular formula C10H16BrN3 B180957 2-n-(5-Aminopentyl)-amino-5-bromopyridine CAS No. 199522-81-1

2-n-(5-Aminopentyl)-amino-5-bromopyridine

Cat. No.: B180957
CAS No.: 199522-81-1
M. Wt: 258.16 g/mol
InChI Key: SHQXYHKQMRBRES-UHFFFAOYSA-N
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Description

2-n-(5-Aminopentyl)-amino-5-bromopyridine is a chemical compound that features a bromopyridine core with an aminopentyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-n-(5-Aminopentyl)-amino-5-bromopyridine typically involves the reaction of 5-bromopyridine with 5-aminopentylamine. One common method involves the use of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the bromopyridine and the aminopentylamine . The reaction is usually carried out in an organic solvent like dichloromethane under mild conditions to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to consistent product quality and higher efficiency. The use of automated systems can further enhance the scalability and reproducibility of the synthesis process .

Properties

IUPAC Name

N'-(5-bromopyridin-2-yl)pentane-1,5-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16BrN3/c11-9-4-5-10(14-8-9)13-7-3-1-2-6-12/h4-5,8H,1-3,6-7,12H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHQXYHKQMRBRES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1Br)NCCCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20443814
Record name 2-n-(5-aminopentyl)-amino-5-bromopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20443814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

199522-81-1
Record name 2-n-(5-aminopentyl)-amino-5-bromopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20443814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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